molecular formula C10H8INO B13113030 7-Iodo-2-methoxyquinoline

7-Iodo-2-methoxyquinoline

Cat. No.: B13113030
M. Wt: 285.08 g/mol
InChI Key: IVRPEJZTBAJVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-2-methoxyquinoline is a high-purity chemical reagent designed for research and development applications. This iodinated quinoline derivative serves as a versatile and valuable synthetic intermediate, particularly in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, found in a wide array of therapeutic agents, including antimicrobials, antimalarials, and antivirals . The iodine atom at the 7-position provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to rapidly generate a diverse library of compounds for structure-activity relationship (SAR) studies. This makes it a crucial building block for the development of novel quinoline-based active molecules . Quinoline-4-carboxylic acid derivatives, which can be accessed from precursors like this compound, have demonstrated significant promise in early-stage research. Studies on similar iodo-quinoline compounds have shown that this class of molecules can exhibit notable antimicrobial activity against pathogens like Staphylococcus epidermidis and Candida parapsilosis , and can also impact microbial adhesion, the critical first step in biofilm formation . The presence of both the iodine substituent and the methoxy group on the quinoline core fine-tunes the electronic properties and binding interactions of the molecule, influencing its mechanism of action and overall research value. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

7-iodo-2-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3

InChI Key

IVRPEJZTBAJVOL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2)I)C=C1

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 7 Iodo 2 Methoxyquinoline

Mechanistic Investigations of Iodination and Deiodination Processes

The introduction of an iodine atom onto a quinoline (B57606) ring can be achieved through various methods, with the mechanism being highly dependent on the reagents and the substitution pattern of the quinoline core. Direct iodination of quinolines often proceeds via an electrophilic substitution pathway. For instance, metal-free, regioselective C-3 iodination of quinolines has been achieved using tert-Butyl hydroperoxide (TBHP) as an oxidant and molecular iodine (I₂) as the iodine source. rsc.org The reaction is believed to proceed through a radical mechanism initiated by TBHP.

Conversely, deiodination processes are also synthetically relevant. While sometimes an undesired side reaction, controlled deiodination can be a strategic step. One common method involves a lithium-halogen exchange, where an organolithium reagent like n-butyllithium replaces the iodine atom, forming a highly reactive lithiated quinoline intermediate. This intermediate can then be quenched with a proton source to yield the deiodinated quinoline. This process hinges on the relatively weaker carbon-iodine bond. rsc.org Another approach involves reductive cleavage of the C-I bond, which can be accomplished with various reducing agents or under certain catalytic hydrogenation conditions.

Table 1: Representative Conditions for Quinoline Iodination

Reagents Oxidant Solvent Temperature Position Selectivity
I₂ TBHP MeCN 80 °C C-3 rsc.org
I₂ CF₃COOAg N/A N/A N/A dokumen.pub
NIS Tungsten Lamp N/A N/A N-Iodoimine formation nih.gov

This table presents examples of iodination conditions for quinoline systems; specific outcomes for 7-Iodo-2-methoxyquinoline may vary.

Influence of the Iodine Substituent on Quinoline Reactivity and Selectivity

The iodine atom at the 7-position significantly influences the molecule's reactivity, primarily by serving as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. ontosight.ai

Electronic Effects : The iodine atom exerts a weak electron-withdrawing inductive effect (-I), which slightly deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic attack. However, its most significant contribution to reactivity is not its electronic modulation of the ring but its ability to participate in a wide array of coupling reactions.

Synthetic Handle : The C-I bond is relatively weak, making this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. It readily undergoes reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, vinyl, and amino groups, respectively, at the 7-position. rsc.orgdokumen.pub This reactivity is crucial for the synthesis of complex derivatives and potential pharmaceutical agents. ontosight.ai

Lithium-Halogen Exchange : The iodine atom facilitates regioselective metalation. Reaction with organolithium reagents results in a clean lithium-halogen exchange, generating a 7-quinolyl-lithium species. lboro.ac.uk This nucleophilic intermediate can be trapped with various electrophiles, providing a pathway to a diverse range of 7-substituted quinolines that are not accessible through other means.

Impact of the Methoxy (B1213986) Group on Quinoline Ring Reactivity

The methoxy group at the 2-position is a strong electron-donating group through resonance (+M effect), which profoundly impacts the electronic landscape of the quinoline ring.

Ring Activation : The methoxy group donates electron density into the quinoline system, activating it towards certain reactions. This donation particularly increases the electron density on the benzene portion of the ring, potentially influencing the regioselectivity of electrophilic substitution reactions, directing them to the C-5 and C-8 positions. While electron-donating groups can sometimes complicate reactions like iodination by promoting over-iodination, they can also facilitate regioselective C-H activation under controlled conditions. rsc.org

Nucleophilic Substitution : The C-2 position of the quinoline ring is inherently electron-deficient and susceptible to nucleophilic attack. uoanbar.edu.iq The presence of a methoxy group, a moderate leaving group under certain conditions, can allow for nucleophilic aromatic substitution (SNAᵣ) reactions, where it is displaced by strong nucleophiles.

Studies on substituted quinolines have shown that the presence and position of a methoxy group can significantly alter reactivity and product distribution in alkylation and other functionalization reactions. mdpi.com

Catalytic Activation and Directed C-H Functionalization Pathways

Directly converting inert C-H bonds into new functional groups is a powerful strategy in modern synthesis, offering atom and step economy. rsc.org For this compound, several C-H bonds are available for such transformations, with regioselectivity being the primary challenge. nih.gov

Inherent Directing Group : The nitrogen atom of the quinoline ring can act as a Lewis basic site, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and directing functionalization to the proximate C-8 position. nih.gov This forms a stable five-membered metallacyclic intermediate, which is a common strategy for ortho-C-H activation.

Distal Functionalization : Achieving functionalization at positions distal to the nitrogen, such as C-5 or C-6, is more challenging due to the need to form larger, less stable metallacycles. dmaiti.com However, recent advances have utilized specialized ligands or transient directing groups to achieve such transformations. For instance, catalytic systems have been developed that can override the proximal C-8 directing effect to functionalize other positions.

Catalytic Pathways : The activation typically involves an initial C-H bond cleavage step, often via concerted metalation-deprotonation or oxidative addition, to form a quinolyl-metal intermediate. This intermediate then reacts with a coupling partner, followed by reductive elimination to regenerate the catalyst and yield the functionalized quinoline. The choice of catalyst, ligands, and reaction conditions is critical for controlling the site-selectivity of these transformations. mdpi.comresearchgate.net

Table 2: Strategies for Catalytic C-H Functionalization of Quinolines

Position Catalyst Type Directing Group Mechanism Highlight
C-2 Pd, Rh, Ir N-Oxide Functionalization of the activated N-oxide derivative. mdpi.com
C-3/C-4 Ir Steric Control Borylation reactions controlled by sterics. nih.gov
C-8 Pd, Rh Quinoline Nitrogen Chelation-assisted ortho-functionalization. nih.gov

Derivatization Strategies and Analogue Synthesis Based on the 7 Iodo 2 Methoxyquinoline Scaffold

Functionalization at the Iodine Position

The iodine atom at the 7-position of the quinoline (B57606) ring is a key handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in these transformations.

Carbon-Carbon Bond Forming Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds at the C7-position of 7-iodo-2-methoxyquinoline. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the introduction of a wide variety of aryl, vinyl, and alkynyl moieties.

The Suzuki-Miyaura coupling reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used for the synthesis of biaryl compounds. researchgate.net For this compound, this would involve reaction with an arylboronic acid to yield a 7-aryl-2-methoxyquinoline derivative. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > Cl, making the iodo-substituted quinoline an excellent substrate for this transformation. researchgate.net Studies on related dihalogenated quinolines, such as 7-chloro-4-iodoquinoline (B1588978), have demonstrated the preferential reactivity of the iodo-substituent in Suzuki cross-coupling reactions, allowing for selective functionalization. dntb.gov.ua

The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the quinoline core at the 7-position. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The versatility of the Heck reaction allows for the introduction of various substituted vinyl groups, depending on the choice of the alkene coupling partner. researchgate.net

The Sonogashira coupling reaction enables the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and requires a base. mdpi.comorganic-chemistry.org The Sonogashira coupling of this compound would lead to the formation of 7-alkynyl-2-methoxyquinoline derivatives, which are valuable precursors for further synthetic transformations. The reactivity of dihalogenated quinolines, such as 2-bromo-4-iodo-quinoline, in Sonogashira couplings has shown that the acetylene (B1199291) group is preferentially introduced at the more reactive iodide-substituted position. libretexts.org

Table 1: Overview of Carbon-Carbon Bond Forming Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acid/esterPalladium catalyst, Base7-Aryl-2-methoxyquinoline
HeckAlkenePalladium catalyst, Base7-Vinyl-2-methoxyquinoline
SonogashiraTerminal alkynePalladium & Copper co-catalyst, Base7-Alkynyl-2-methoxyquinoline

Selective Dehalogenation Studies

Selective removal of the iodine atom can be a crucial step in a synthetic sequence, allowing for the preparation of the parent 2-methoxyquinoline (B1583196) or for subsequent, less facile functionalization at other positions. Catalytic hydrogenation is a common method for achieving dehalogenation. While specific studies on this compound are not prevalent, the selective hydrogenation of other iodo- and bromoquinolines has been reported. These reactions often employ catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. The conditions can often be tuned to achieve selective deiodination without affecting other reducible functional groups.

Modifications and Transformations of the Methoxy (B1213986) Group

The 2-methoxy group is another key site for derivatization. The most common transformation is demethylation to the corresponding quinolin-2-one derivative. This can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The resulting 7-iodo-2-quinolinone is a valuable intermediate, as the N-H group of the lactam can be further functionalized, and the carbonyl group can participate in various reactions.

Introduction of Additional Substituents on the Quinoline Core

The introduction of additional functional groups onto the quinoline ring system can further modulate the properties of the resulting compounds. Electrophilic aromatic substitution reactions are a primary means of achieving this. The directing effects of the existing methoxy and iodo substituents, as well as the inherent reactivity of the quinoline nucleus, will govern the position of the incoming substituent.

For 2-methoxyquinoline, electrophilic substitution reactions such as nitration and bromination have been studied. Nitration of quinoline derivatives can be achieved using standard nitrating agents like nitric acid in sulfuric acid. researchgate.netmdpi.com The position of nitration will be influenced by the activating effect of the methoxy group and the deactivating effect of the iodine atom and the quinoline nitrogen. Studies on the bromination of 2-methoxyquinoline have shown that substitution occurs at the 6- and 8-positions. rsc.org This suggests that for this compound, electrophilic attack might be directed to the 5- or 8-positions. Halogenation can also be achieved using various halogenating agents such as N-bromosuccinimide (NBS) or molecular bromine. rsc.orgacs.org

Synthesis of Polyfunctionalized this compound Derivatives

The synthesis of polyfunctionalized derivatives of this compound can be achieved by a combination of the aforementioned derivatization strategies. A judicious choice of reaction sequence is crucial for success. For instance, a Suzuki coupling at the 7-position could be followed by nitration to introduce a nitro group onto the quinoline or the newly introduced aryl ring. Subsequently, the methoxy group could be demethylated to the quinolinone, which could then be N-alkylated. This sequential functionalization allows for the creation of a library of diverse and complex molecules based on the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would provide information on the chemical environment of each proton. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the methoxy (B1213986) group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating methoxy group. Spin-spin coupling patterns would reveal the connectivity of the protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in 7-Iodo-2-methoxyquinoline would produce a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, the carbon atom bonded to the iodine would exhibit a characteristic upfield shift due to the heavy atom effect.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons and carbons, confirming the structural assignments made from 1D NMR spectra.

Anticipated ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 6.8 - 7.2 110 - 120
H-4 7.8 - 8.2 135 - 145
H-5 7.5 - 7.8 125 - 135
H-6 7.2 - 7.5 120 - 130
H-8 8.0 - 8.4 120 - 130
OCH₃ 3.9 - 4.2 55 - 65
C-2 - 160 - 165
C-7 - 90 - 100
C-8a - 145 - 150

Note: The above data is predictive and requires experimental verification.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) would be used to determine the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, which would confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would provide additional structural information.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₀H₈INO
Nominal Mass 285 g/mol

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O stretching of the methoxy group, C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending vibrations. The C-I stretching vibration would appear in the far-infrared region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to π-π* transitions within the quinoline aromatic system. The position and intensity of these absorptions are characteristic of the chromophore.

Anticipated FT-IR and UV-Vis Data for this compound

Spectroscopic Technique Characteristic Feature Expected Wavenumber (cm⁻¹)/Wavelength (nm)
FT-IR C-O Stretch (methoxy) 1250 - 1000
FT-IR C=N Stretch (quinoline) 1620 - 1550
FT-IR C=C Stretch (aromatic) 1600 - 1450
FT-IR C-H Stretch (aromatic) 3100 - 3000
FT-IR C-H Stretch (aliphatic) 3000 - 2850

Computational Chemistry and Theoretical Studies on 7 Iodo 2 Methoxyquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations can elucidate the distribution of electrons within 7-Iodo-2-methoxyquinoline and predict its reactivity.

Detailed research findings from DFT calculations would typically provide values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, one would expect negative potential (red and yellow areas) around the nitrogen atom and the oxygen atom of the methoxy (B1213986) group, suggesting these are likely sites for electrophilic attack. Positive potential (blue areas) would be anticipated around the hydrogen atoms.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Formula Significance
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution or charge transfer.

Molecular Dynamics Simulations to Understand Intra- and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility and its interactions with other molecules, such as solvents or other reactants.

An MD simulation of this compound in a solvent box (e.g., water or an organic solvent) would reveal how the solvent molecules arrange themselves around the solute. This can help in understanding solubility and the role of the solvent in potential reactions. The simulation would track the trajectories of all atoms, allowing for the analysis of intermolecular forces like van der Waals interactions and, if applicable, hydrogen bonding.

The flexibility of the methoxy group and any potential for hindered rotation could also be investigated through MD simulations. By analyzing the dihedral angles over the course of the simulation, one can determine the preferred conformations of the molecule.

While specific MD studies on this compound are not detailed in the provided search results, the methodology is a standard approach to explore the dynamic behavior of organic molecules.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, a key area of interest would be its participation in cross-coupling reactions, given the presence of the iodine substituent. Palladium-catalyzed reactions such as the Suzuki, Heck, or Sonogashira couplings are common for aryl iodides.

The general mechanism for a palladium-catalyzed cross-coupling reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: A second reactant (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Computational studies can provide detailed geometries of the transition states for each of these steps, offering insights into the factors that control the reaction's rate and selectivity. While specific computational studies on the reaction mechanisms of this compound are not available in the provided search results, the application of these computational approaches would be the standard method for such an investigation.

Structure-Property Relationship Modeling (excluding biological activity directly)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times.

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled. This dataset would ideally include this compound and a series of structurally related compounds.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or electronic.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the experimental property.

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

While no specific QSPR models for the physicochemical properties of this compound were found in the search results, this approach represents a powerful tool for predicting the properties of new or uncharacterized compounds based on their molecular structure.

Table 2: Chemical Compounds Mentioned

Compound Name

Applications of 7 Iodo 2 Methoxyquinoline in Synthetic Organic Chemistry

Utilization as a Versatile Building Block in Complex Organic Synthesis

The true strength of 7-Iodo-2-methoxyquinoline in complex organic synthesis lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that results in the formation of a new carbon-carbon bond. wikipedia.orgwikipedia.org This reactivity makes it an ideal building block for elaborating the quinoline (B57606) core with a diverse range of substituents.

Key cross-coupling reactions where this compound serves as a foundational substrate include:

Suzuki-Miyaura Coupling: This reaction couples the iodoquinoline with an organoboron reagent, typically a boronic acid or boronic ester. wikipedia.orglibretexts.orgyonedalabs.com It is one of the most widely used methods for forming biaryl structures or for attaching alkyl and vinyl groups. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.govharvard.edu

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org It is an indispensable tool for the synthesis of arylalkynes, which are important precursors for more complex structures and are often found in conjugated materials and natural products. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Mizoroki-Heck Reaction: In this reaction, the iodoquinoline is coupled with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com The Heck reaction is a powerful method for vinylation of aryl halides and allows for the construction of styrenyl-type linkages, which are common in pharmacologically active molecules and organic materials. nih.govchemrxiv.org

The strategic application of these reactions allows chemists to sequentially and selectively build molecular complexity, making this compound a cornerstone in the total synthesis of natural products and the development of novel pharmaceutical agents. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Reaction NameCoupling PartnerResulting BondGeneral Product Structure
Suzuki-Miyaura Coupling R-B(OH)₂C-C (sp²-sp²) or (sp²-sp³)7-Aryl/Alkyl-2-methoxyquinoline
Sonogashira Coupling R-C≡C-HC-C (sp²-sp)7-Alkynyl-2-methoxyquinoline
Mizoroki-Heck Reaction Alkene (e.g., R-CH=CH₂)C-C (sp²-sp²)7-Alkenyl-2-methoxyquinoline

Precursor for the Development of Advanced Heterocyclic Systems

Beyond simple substitution, this compound is a key starting material for the construction of more elaborate, multi-cyclic heterocyclic systems. mdpi.com The synthesis of fused heterocycles is of particular interest in medicinal chemistry, as these rigid, three-dimensional structures often exhibit high binding affinity and selectivity for biological targets. nih.govtandfonline.com

The journey from this compound to advanced heterocyclic systems often involves a two-stage process:

Initial Functionalization: A cross-coupling reaction, such as a Sonogashira or Suzuki coupling, is used to introduce a new functional group at the 7-position. This appended group is chosen specifically to contain the necessary atoms for a subsequent ring-closing reaction.

Intramolecular Cyclization: The newly introduced functional group then participates in an intramolecular reaction to form a new ring fused to the original quinoline scaffold.

For instance, an alkyne introduced via Sonogashira coupling can undergo an intramolecular cyclization with a suitably positioned nucleophile to form a new five- or six-membered ring. airo.co.in Similarly, a strategically chosen alkene attached via a Heck reaction or a biaryl system formed through Suzuki coupling can be subjected to conditions that promote intramolecular cyclization, such as an intramolecular Heck reaction or a Friedel-Crafts-type reaction, to yield polycyclic aromatic systems. nih.gov This strategy provides a modular and powerful approach to building libraries of complex, fused quinoline derivatives from a single, readily available precursor. nih.govairo.co.in

Role in Catalysis and Ligand Design

The inherent electronic and structural properties of the quinoline ring make it an attractive scaffold for the design of ligands used in transition metal catalysis. The nitrogen atom within the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. The stability and reactivity of this complex, and thus the efficacy of the resulting catalyst, can be finely tuned by the substituents on the quinoline ring. mdpi.com

This compound can serve as a precursor for novel ligands. While the compound itself is not typically used directly as a ligand, the iodine atom provides a convenient point for chemical modification. Through the cross-coupling reactions described previously, a variety of phosphorus, nitrogen, or oxygen-containing groups can be installed at the 7-position. These groups can introduce additional coordination sites, creating bidentate or tridentate ligands capable of forming highly stable and selective catalysts.

Table 2: Hypothetical Ligand Modifications from this compound

Modification at 7-PositionPotential Ligand TypePotential Catalytic Application
Introduction of a diphenylphosphine (B32561) groupP,N-Bidentate LigandAsymmetric Hydrogenation, Cross-Coupling
Introduction of a pyridine (B92270) ringN,N-Bidentate LigandOxidation Reactions, Polymerization
Introduction of a hydroxylated side chainN,O-Bidentate LigandTransfer Hydrogenation, Lewis Acid Catalysis

The electronic properties of the methoxy (B1213986) group and the steric bulk of the substituent introduced at the 7-position would play a crucial role in modulating the catalytic performance of the corresponding metal complex. This makes the this compound scaffold a versatile platform for ligand development and catalyst optimization.

Development of Chemical Probes and Analytical Reagents (e.g., fluorescent tags)

Fluorescent small molecules, or chemical probes, are indispensable tools for visualizing biological processes and quantifying analytes in complex environments. nih.gov The quinoline ring system is an established fluorophore, possessing a conjugated π-system that can absorb and emit light. The specific photophysical properties, such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to the nature and position of substituents on the ring. nih.gov

This compound is a valuable intermediate for the synthesis of novel fluorescent probes and analytical reagents. nih.gov The iodine atom can be replaced with various functional groups that can tune the fluorescence properties of the quinoline core. For example:

Extending Conjugation: Coupling with aromatic or styrenyl groups via Suzuki or Heck reactions can extend the π-electron system, typically leading to a red-shift in the emission and absorption spectra (i.e., longer wavelengths).

Introducing Donor/Acceptor Groups: The installation of strong electron-donating or electron-withdrawing groups can create probes that exhibit environment-sensitive fluorescence, such as solvatochromism or sensitivity to pH.

Attachment of Recognition Moieties: A reactive group can be introduced that specifically binds to an analyte of interest (e.g., a metal ion, a specific protein, or a reactive oxygen species). mdpi.com Binding of the analyte would then trigger a change in the fluorescence signal, allowing for its detection.

This modular approach allows for the rational design of a wide range of fluorescent tags and probes tailored for specific analytical applications, from cellular imaging to environmental sensing, all originating from the versatile this compound building block. nih.govnih.gov

Q & A

Q. What guidelines govern the ethical reporting of synthetic yields and failed experiments?

  • Methodological Answer : Adhere to Beilstein Journal standards: report all attempts (including low-yield conditions) in supplementary materials. Disclose solvent recycling practices and catalyst recovery rates to align with green chemistry principles .

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